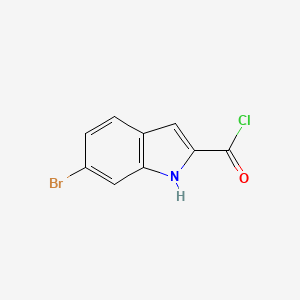
6-Bromo-1H-indole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1H-indole-2-carbonyl chloride: is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound is characterized by a bromine atom at the 6th position and a carbonyl chloride group at the 2nd position of the indole ring. This structural modification imparts unique chemical properties to the compound, making it valuable in synthetic organic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indole-2-carbonyl chloride typically involves the bromination of 1H-indole followed by the introduction of the carbonyl chloride group. One common method includes:
Bromination: The indole is brominated at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Carbonylation: The brominated indole is then reacted with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 2nd position. This reaction is usually carried out under controlled conditions to avoid excessive side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial-grade bromine or N-bromosuccinimide in large reactors.
Controlled carbonylation: Employing phosgene in a controlled environment to ensure safety and efficiency.
化学反応の分析
Types of Reactions: 6-Bromo-1H-indole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Reduction Products: Alcohols or amines derived from the reduction of the carbonyl chloride group.
Oxidation Products: Oxidized indole derivatives with potential biological activity.
科学的研究の応用
Chemistry: 6-Bromo-1H-indole-2-carbonyl chloride is used as a building block in the synthesis of complex organic molecules
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have shown activity against various biological targets, making it a valuable tool in drug discovery.
Medicine: Research has shown that derivatives of this compound exhibit anticancer, antiviral, and antimicrobial properties. These derivatives are being explored for their potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it suitable for various industrial applications.
作用機序
The mechanism of action of 6-Bromo-1H-indole-2-carbonyl chloride and its derivatives involves interaction with specific molecular targets. The bromine atom and carbonyl chloride group facilitate binding to biological macromolecules, leading to various biological effects. The compound can inhibit enzymes, interact with receptors, or disrupt cellular processes, depending on its specific structure and functional groups.
類似化合物との比較
6-Chloro-1H-indole-2-carbonyl chloride: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-1H-indole-2-carbonyl chloride: Contains a fluorine atom instead of bromine.
6-Iodo-1H-indole-2-carbonyl chloride: Contains an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in 6-Bromo-1H-indole-2-carbonyl chloride imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and biological activity.
特性
IUPAC Name |
6-bromo-1H-indole-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-6-2-1-5-3-8(9(11)13)12-7(5)4-6/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYSBENJAVORJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














